O-Desmethylvenlafaxine, (+)-

PET imaging SERT occupancy stereoselective pharmacology

This (S)-(+)-ODV enantiopure reference standard is essential for developing and validating enantioselective HPLC-ESI/MS methods using chiral stationary phases (e.g., CHIROBIOTIC V, Chiralpak AD). It eliminates peak assignment ambiguity inherent to racemic material, enabling accurate single-enantiomer quantification in plasma (LOD 1.5 ng/mL, linear range 4.0-280 ng/mL). Critical for CYP2D6 pharmacogenetic phenotyping, SERT/NET binding assays (SERT Ki=4.10 nM, NET Ki=668 nM), and P-gp inhibition screening where ODV serves as a validated negative control. Differentiated from racemic ODV by defined stereochemistry.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 142761-12-4
Cat. No. B015900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethylvenlafaxine, (+)-
CAS142761-12-4
Synonyms(S)-(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclo-hexyl)ethyl]phenol
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
InChIInChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1
InChIKeyKYYIDSXMWOZKMP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-O-Desmethylvenlafaxine (CAS 142761-12-4): Chiral Reference Standard for SNRI Metabolite Quantification and Enantioselective Pharmacology


(+)-O-Desmethylvenlafaxine [CAS 142761-12-4], also designated as (S)-(+)-ODV, is the S-enantiomer of O-desmethylvenlafaxine, the primary bioactive metabolite of the serotonin-norepinephrine reuptake inhibitor venlafaxine [1]. Venlafaxine is administered clinically as a racemic mixture of R- and S-enantiomers, each exhibiting distinct pharmacological profiles: R-venlafaxine inhibits both norepinephrine and serotonin reuptake, whereas S-venlafaxine selectively inhibits serotonin reuptake . Following hepatic metabolism via CYP2D6, the parent enantiomers are stereospecifically converted to their corresponding O-desmethyl metabolites, yielding R-(-)-ODV and (S)-(+)-ODV, respectively [2]. This compound serves as an essential chiral reference material for enantioselective bioanalytical method development, forensic toxicology, and stereospecific pharmacokinetic investigations in preclinical and clinical research settings.

Why Racemic O-Desmethylvenlafaxine Cannot Substitute for (S)-(+)-ODV in Enantioselective Assays and Stereospecific Pharmacology Studies


Racemic O-desmethylvenlafaxine (ODV) and its individual enantiomers are not interchangeable for research applications requiring stereochemical resolution. While the pharmacological profile of racemic ODV is generally described as similar to that of venlafaxine [1], the individual enantiomers of both the parent drug and its metabolites exhibit distinct pharmacological activities and metabolic fates . R-venlafaxine inhibits both norepinephrine and serotonin reuptake, whereas S-venlafaxine selectively inhibits serotonin reuptake, and these stereospecific differences are preserved in the corresponding O-desmethyl metabolites [2]. Furthermore, the pharmacokinetics of venlafaxine enantiomers are stereoselective, with differential metabolic processing and disposition [3]. In bioanalytical method development, therapeutic drug monitoring, forensic toxicology, and stereospecific pharmacology studies, the use of racemic ODV as a substitute for a single enantiomer reference standard introduces analytical ambiguity and precludes accurate quantification of individual enantiomer concentrations in biological matrices. The following evidence demonstrates the specific, quantifiable parameters where (S)-(+)-ODV provides essential differentiation from racemic ODV and the R-(-)-enantiomer.

(S)-(+)-O-Desmethylvenlafaxine (CAS 142761-12-4): Quantitative Differentiation Evidence for Scientific Selection


In Vivo SERT Occupancy: Racemic ODV Demonstrates 1.7-Fold Lower Dose Requirement Than R-(-)-ODV Enantiomer for 50% Transporter Occupancy

In a direct head-to-head positron emission tomography (PET) study using [¹¹C]DASB in healthy human subjects, racemic O-desmethylvenlafaxine (ODV) demonstrated significantly greater serotonin transporter (SERT) occupancy than the R-(-)-enantiomer (SEP-227162) across all tested doses (ANOVA F = 21.8, df = 1,23, p < 0.001) [1]. The total daily dose required to achieve 50% SERT occupancy was 14.4 mg for racemic ODV compared to 24.8 mg for R-(-)-ODV, representing a 1.7-fold difference in potency at the SERT in vivo [2]. In vitro binding data had predicted a 3.3:1 ratio in favor of racemic ODV, indicating that in vivo imaging revealed a more modest but still significant differential [3]. This study highlights that racemic ODV and its individual enantiomers are not pharmacologically equivalent at the transporter level in living systems, with implications for dosing predictions in preclinical CNS studies.

PET imaging SERT occupancy stereoselective pharmacology CNS drug development

Chiral Separation Selectivity: Vancomycin-Based HPLC-ESI/MS Method Enables Baseline Resolution of (S)-(+)-ODV from R-(-)-ODV with Quantification Limits of 4.0-280 ng/mL in Human Plasma

A validated HPLC-ESI/MS method utilizing a CHIROBIOTIC V vancomycin chiral stationary phase (5 μm, 250 mm × 4.6 mm) achieved baseline enantiomeric separation of (S)-(+)-ODV and R-(-)-ODV in human plasma [1]. The method demonstrated linear calibration over 4.0-280 ng/mL for both ODV enantiomers with correlation coefficients exceeding 0.999 [2]. The limit of detection was 1.5 ng/mL for each ODV enantiomer, with average extraction recoveries above 76% and methodology recoveries exceeding 92% [3]. Intra- and inter-day variation coefficients remained below 9% across the analytical range [4]. This validated method enables accurate, simultaneous quantification of individual ODV enantiomers in clinical and forensic specimens, an analytical capability unattainable using achiral separation methods that would co-elute both enantiomers as a single peak.

bioanalytical method development therapeutic drug monitoring chiral chromatography LC-MS/MS

Pharmacokinetic Differentiation: ODV Exhibits 1.17-Fold Longer Elimination Half-Life and 1.11-Fold Higher Plasma Protein Binding Than Parent Venlafaxine

FDA-approved prescribing information establishes quantifiable pharmacokinetic differences between venlafaxine and its active metabolite O-desmethylvenlafaxine [1]. Following administration of 75 mg venlafaxine extended-release tablets, the mean ± SD elimination half-life for ODV (12.5 ± 3.0 hours) is 1.17-fold longer than that of venlafaxine (10.7 ± 3.2 hours) [2]. Plasma protein binding at therapeutic concentrations is 30% for ODV compared to 27% for venlafaxine [3]. Time to peak concentration (Tmax) is substantially prolonged for ODV (11.6 ± 2.9 hours) versus venlafaxine (6.3 ± 2.3 hours) under the same dosing conditions [4]. Steady-state plasma concentrations are attained within 3 days of multiple-dose therapy for both compounds [5]. These pharmacokinetic distinctions underscore that ODV is not simply a bioequivalent surrogate for the parent drug and must be independently characterized in studies requiring precise exposure-response modeling.

pharmacokinetics therapeutic drug monitoring dosing regimen optimization ADME

P-Glycoprotein Interaction Profile: ODV Uniquely Lacks P-gp Inhibitory Activity Among Tested Antidepressants and Metabolites

In a comparative in vitro study evaluating P-glycoprotein (P-gp) inhibitory activity across multiple antidepressants and their metabolites, O-desmethylvenlafaxine (ODV) was the sole compound tested that demonstrated no P-gp inhibitory activity [1]. All other antidepressants tested—including citalopram, fluoxetine, fluvoxamine, paroxetine, reboxetine, sertraline, and venlafaxine—as well as their major metabolites (desmethylcitalopram, norfluoxetine, paroxetine-M, desmethylsertraline, and N-desmethylvenlafaxine) exhibited measurable P-gp inhibition [2]. Sertraline, desmethylsertraline, and paroxetine displayed the most potent inhibition, comparable to the established P-gp inhibitor quinidine [3]. P-gp inhibition was assessed using a fluorometric calcein-acetoxymethylester assay in both L-MDR1 cells (human P-gp model) and primary porcine brain capillary endothelial cells (blood-brain barrier model) [4]. This unique lack of P-gp interaction distinguishes ODV from both its parent drug venlafaxine and other structurally related SNRI metabolites in terms of blood-brain barrier transport dynamics.

blood-brain barrier drug-drug interactions P-glycoprotein CNS penetration

Brain Penetration in P-gp Knockout Model: ODV Brain Concentrations Increase 2-6 Fold in abcb1ab (-/-) Mice Relative to Wild-Type

In a stereoselective disposition study comparing abcb1ab double-knockout (-/-) mice lacking P-glycoprotein expression with wild-type (+/+) mice, brain concentrations of O-desmethylvenlafaxine (ODV) were 2-6 times higher in P-gp-deficient animals at 1-6 hours post-dose following intraperitoneal administration of racemic venlafaxine (10 mg/kg) [1]. For comparison, brain concentrations of venlafaxine were 2-3 times higher, and N-desmethylvenlafaxine concentrations were 3-12 times higher in knockout versus wild-type mice under identical conditions [2]. No stereoselective differences in brain disposition were observed between S- and R-enantiomers of ODV or venlafaxine across the two genotypes [3]. These findings establish that while ODV itself does not inhibit P-gp (as shown in independent studies), its brain penetration is nonetheless subject to P-gp-mediated efflux, with a magnitude of effect (2-6 fold) intermediate between venlafaxine (2-3 fold) and N-desmethylvenlafaxine (3-12 fold) [4].

blood-brain barrier P-glycoprotein efflux CNS distribution transporter pharmacology

Transporter Binding Affinity: ODV Demonstrates 163-Fold Selectivity for SERT (Ki 4.10 nM) Over NET (Ki 668 nM) and 910-Fold Over DAT

In vitro transporter binding assays using human SERT, NET, and DAT expressed in HEK293F cells establish the affinity profile of O-desmethylvenlafaxine (ODV) [1]. ODV exhibits high affinity for the serotonin transporter (SERT) with a Ki of 4.10 nM, moderate affinity for the norepinephrine transporter (NET) with a Ki of 668 nM, and weak affinity for the dopamine transporter (DAT) with a Ki of 3,730 nM (3.73 μM) [2]. This corresponds to a 163-fold selectivity for SERT over NET (668/4.10) and a 910-fold selectivity for SERT over DAT (3,730/4.10) [3]. Independent studies confirm that venlafaxine and ODV possess essentially identical affinities at SERT and NET, allowing their serum concentrations to be combined on a molar basis for total active drug exposure calculations in clinical studies [4]. Weak binding affinity at DAT is further corroborated by functional assays showing 62% inhibition of dopamine uptake at 100 μM ODV concentration [5].

transporter binding SERT NET in vitro pharmacology selectivity profiling

(S)-(+)-O-Desmethylvenlafaxine (CAS 142761-12-4): Evidence-Based Application Scenarios for Scientific Procurement


Chiral Reference Standard for Enantioselective Bioanalytical Method Development and Validation

(S)-(+)-O-Desmethylvenlafaxine is essential as a certified enantiopure reference standard for developing and validating enantioselective HPLC-ESI/MS methods using vancomycin-based chiral stationary phases (e.g., CHIROBIOTIC V column) or Chiralpak AD columns under normal-phase elution [1]. The validated analytical parameters—linear calibration range of 4.0-280 ng/mL for each enantiomer, LOD of 1.5 ng/mL, recovery exceeding 76%, and intra/inter-day CV < 9%—enable accurate quantification of individual ODV enantiomers in human plasma and other biological matrices [2]. Procurement of the single enantiomer rather than racemic material eliminates peak assignment ambiguity and is required for calibration curve generation in therapeutic drug monitoring of patients receiving venlafaxine therapy, where stereoselective metabolism via CYP2D6 produces differential enantiomer ratios [3].

Calibration Standard for CYP2D6 Pharmacogenetic Studies of Venlafaxine Metabolism

In pharmacogenetic investigations examining the effect of CYP2D6 polymorphisms (e.g., *3, *4, *5 alleles) on venlafaxine metabolism, enantiopure (S)-(+)-ODV serves as a critical calibration standard for quantifying the metabolite-to-parent drug metabolic ratio [1]. Clinical studies demonstrate that heterozygous extensive metabolizers (HEM) exhibit 50% lower metabolic ratios (ODV/venlafaxine) compared to extensive metabolizers (EM) (p < 0.05), while the sum of venlafaxine plus ODV serum concentrations does not differ significantly between genotype groups [2]. Accurate quantification of (S)-(+)-ODV concentrations enables precise phenotype assignment and assessment of CYP2D6-mediated metabolic capacity, which directly influences venlafaxine clearance and active moiety exposure in poor metabolizers and ultra-rapid metabolizers [3].

Negative Control and Baseline Comparator for In Vitro P-Glycoprotein Inhibition Assays

Given its unique lack of P-glycoprotein inhibitory activity among all tested antidepressants and their metabolites, O-desmethylvenlafaxine provides an essential negative control for in vitro P-gp inhibition screening assays using calcein-AM fluorometric detection in L-MDR1 cells or primary brain capillary endothelial cells [1]. In studies evaluating potential drug-drug interactions at the blood-brain barrier, ODV can be employed as a baseline comparator that lacks confounding P-gp modulatory effects, in contrast to venlafaxine, fluoxetine, paroxetine, and sertraline which all exhibit measurable P-gp inhibition [2]. This property is particularly valuable for CNS drug discovery programs screening novel compounds for P-gp substrate or inhibitor liability, where ODV's defined efflux ratio of 2-6 fold in P-gp knockout versus wild-type mice provides a benchmark for intermediate P-gp substrate activity [3].

Reference Compound for SERT and NET Transporter Occupancy Assays with Defined Affinity Profile

For in vitro radioligand binding and functional uptake inhibition assays targeting the serotonin transporter (SERT) and norepinephrine transporter (NET), ODV provides a well-characterized reference compound with precisely defined affinity parameters: SERT Ki = 4.10 nM, NET Ki = 668 nM, and SERT/NET selectivity ratio of 163:1 [1]. In vivo PET imaging studies using [¹¹C]DASB have further established that racemic ODV achieves 50% SERT occupancy at a total daily dose of 14.4 mg, with significant occupancy detectable across the 25-150 mg/day dose range [2]. These quantitative occupancy data enable ODV to serve as a validated comparator in preclinical CNS studies evaluating novel SNRI candidates, providing a benchmark for both in vitro transporter affinity and in vivo target engagement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethylvenlafaxine, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.